1-(4-((2-Methylthiazol-4-yl)methyl)piperazin-1-yl)ethanone
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Overview
Description
1-(4-((2-Methylthiazol-4-yl)methyl)piperazin-1-yl)ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound features a piperazine ring substituted with a 2-methylthiazol-4-ylmethyl group and an ethanone group. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and piperazine derivatives, have been reported to interact with various biological targets .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been reported to influence various biochemical pathways .
Result of Action
Related compounds have been reported to have various biological activities .
Action Environment
The action of similar compounds may be influenced by various environmental factors .
Biochemical Analysis
Biochemical Properties
1-(4-((2-Methylthiazol-4-yl)methyl)piperazin-1-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including this compound, have been shown to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor activities . These interactions are crucial for the compound’s role in biochemical processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Thiazole derivatives, including this compound, have been reported to exhibit cytotoxic effects on cancer cells, induce apoptosis, and inhibit cell proliferation . These effects are mediated through the modulation of specific signaling pathways and gene expression profiles.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Thiazole derivatives, including this compound, have been shown to inhibit matrix metalloproteinases, kinases, and anti-apoptotic BCL2 family proteins . These interactions contribute to the compound’s biological activities and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. Thiazole derivatives, including this compound, have demonstrated stability under various conditions and have shown sustained biological activities over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that thiazole derivatives, including this compound, exhibit dose-dependent effects, with higher doses leading to increased biological activities and potential toxic or adverse effects . These findings highlight the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. Thiazole derivatives, including this compound, have been shown to modulate the activity of cytochrome P450 enzymes, influencing the metabolism of other compounds . These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. Thiazole derivatives, including this compound, have been shown to be distributed across various tissues and organs, with specific localization patterns . These findings are important for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Thiazole derivatives, including this compound, have been shown to localize in specific cellular compartments, such as the nucleus and mitochondria . These localization patterns are influenced by targeting signals and post-translational modifications, which direct the compound to specific organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((2-Methylthiazol-4-yl)methyl)piperazin-1-yl)ethanone typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromoacetophenone with thiourea under basic conditions to yield 2-methylthiazole.
Alkylation of Piperazine: The piperazine ring is alkylated using 2-methylthiazole-4-carbaldehyde in the presence of a suitable base such as sodium hydride or potassium carbonate.
Formation of the Final Product: The resulting intermediate is then reacted with ethanoyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(4-((2-Methylthiazol-4-yl)methyl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole and piperazine rings.
Reduction: Reduced forms of the ethanone group.
Substitution: Various substituted piperazine derivatives depending on the substituent used.
Scientific Research Applications
1-(4-((2-Methylthiazol-4-yl)methyl)piperazin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its activity on central nervous system receptors.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpiperazin-1-yl)ethan-1-amine: Shares the piperazine core structure but differs in the substituents attached to the piperazine ring.
4-(2-Methylthiazol-4-yl)methyl)piperazine: Similar structure but lacks the ethanone group.
Uniqueness
1-(4-((2-Methylthiazol-4-yl)methyl)piperazin-1-yl)ethanone is unique due to the presence of both the 2-methylthiazole and ethanone groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-9-12-11(8-16-9)7-13-3-5-14(6-4-13)10(2)15/h8H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGBFQFPAYJGIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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